2-(1-benzothiophen-5-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;2,2,2-trifluoroacetic acid
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Overview
Description
2-(1-benzothiophen-5-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;2,2,2-trifluoroacetic acid is a complex organic compound that combines a benzothiophene moiety with an imidazo[1,5-a]pyrazine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-benzothiophen-5-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might start with the formation of the benzothiophene ring, followed by the construction of the imidazo[1,5-a]pyrazine core through cyclization reactions involving suitable reagents and catalysts .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-(1-benzothiophen-5-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-(1-benzothiophen-5-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1-benzothiophen-5-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to the desired therapeutic effects. For example, it might inhibit a key enzyme involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1-(3-(2-(1-benzothiophen-5-yl)-ethoxy)propyl)azetidin-3-ol: Shares the benzothiophene moiety but differs in the rest of the structure.
Triazolo[4,3-a]pyrazine derivatives: Similar in having a nitrogen-containing heterocyclic structure.
Uniqueness
2-(1-benzothiophen-5-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one is unique due to its specific combination of benzothiophene and imidazo[1,5-a]pyrazine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
The compound 2-(1-benzothiophen-5-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;2,2,2-trifluoroacetic acid is a complex organic molecule that combines heterocyclic chemistry with fluorinated compounds. Its unique structure suggests potential biological activities that warrant further investigation.
Chemical Structure and Properties
The molecular formula for this compound is C16H16F3N3O3S with a molecular weight of approximately 387.4 g/mol. The presence of the trifluoroacetic acid moiety enhances its solubility and reactivity due to the electronegative effects of fluorine atoms. The compound features a benzothiophene moiety fused with an imidazopyrazine framework.
The biological activity of this compound may be attributed to its ability to interact with various biological macromolecules. Interaction studies are essential for understanding these mechanisms. Potential areas for exploration include:
- Binding affinity to receptors (e.g., GABA(A) receptors)
- Inhibition of enzymes (e.g., tyrosinase)
Case Studies and Research Findings
Although direct studies on the specific compound are scarce, related research provides insights into its potential biological activities:
- Antimicrobial Activity : Compounds structurally similar to this one have shown effectiveness against various bacterial strains. For instance, derivatives of heterocyclic compounds have been reported to exhibit significant antibacterial properties.
- Antioxidant Properties : Some studies indicate that related compounds can scavenge free radicals and reduce oxidative stress in cellular models. This suggests a potential role in protective mechanisms against diseases linked to oxidative damage.
- Cytotoxicity : Preliminary assays on related imidazopyrazine derivatives have demonstrated cytotoxic effects against several cancer cell lines, indicating that this compound may also possess similar anticancer properties.
Data Table: Biological Activity Comparison
Properties
Molecular Formula |
C16H16F3N3O3S |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
2-(1-benzothiophen-5-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C14H15N3OS.C2HF3O2/c18-14-16-5-4-15-8-12(16)9-17(14)11-1-2-13-10(7-11)3-6-19-13;3-2(4,5)1(6)7/h1-3,6-7,12,15H,4-5,8-9H2;(H,6,7) |
InChI Key |
DQVCRPYLKPKKST-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(CN1)CN(C2=O)C3=CC4=C(C=C3)SC=C4.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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